molecular formula C10H16N4O3 B11783465 1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11783465
M. Wt: 240.26 g/mol
InChI Key: WPQZUJFYTZMUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a morpholine ring attached to a propyl chain, which is further connected to a 1,2,3-triazole ring with a carboxylic acid group at the 4-position. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process One common method starts with the preparation of 2-(morpholin-4-yl)propan-1-amine, which is then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an appropriate alkyne to form the 1,2,3-triazole ring

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the CuAAC reaction, as well as advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the triazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

1-(2-morpholin-4-ylpropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H16N4O3/c1-8(13-2-4-17-5-3-13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

WPQZUJFYTZMUGI-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(N=N1)C(=O)O)N2CCOCC2

Origin of Product

United States

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